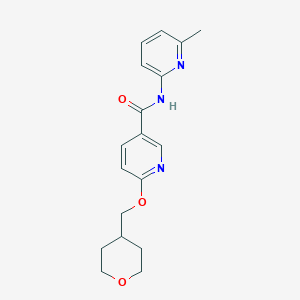

N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

描述

N-(6-Methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a nicotinamide derivative featuring a 6-methylpyridin-2-yl group attached to the amide nitrogen and a tetrahydro-2H-pyran-4-yl methoxy substituent at the 6-position of the nicotinamide core. The tetrahydro-2H-pyran (THP) moiety introduces a cyclic ether group, which may enhance solubility and metabolic stability compared to simpler alkyl or aryl substituents.

属性

IUPAC Name |

N-(6-methylpyridin-2-yl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-13-3-2-4-16(20-13)21-18(22)15-5-6-17(19-11-15)24-12-14-7-9-23-10-8-14/h2-6,11,14H,7-10,12H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJJOLBWKAZMOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines.

Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the tetrahydropyran moiety.

Formation of the Nicotinamide Moiety: The final step involves the formation of the nicotinamide structure through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

化学反应分析

Types of Reactions

N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or tetrahydropyran rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

作用机制

The mechanism of action of N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

相似化合物的比较

The compound can be structurally and functionally compared to several analogs, as highlighted in the evidence. Below is a detailed analysis:

Structural Analogs from Nicotinamide/Benzamide Series

describes five compounds with the N-(6-methylpyridin-2-yl) group but differing in substituents on the aromatic ring. Key comparisons include:

Key Observations :

- Halogen Effects : Fluorine and chlorine (Compounds 40, 41) improve binding via electronegativity and lipophilicity, whereas bromine (42, 43) may prioritize stability over receptor affinity.

- Substituent Position : Bromine at 5- vs. 6-position (42 vs. 43) alters steric and electronic profiles, impacting interactions with target proteins.

- Target Compound Distinction : The THP-methoxy group in the query compound replaces halogens or pyridinyl groups, likely improving solubility due to the oxygen-rich THP moiety while maintaining moderate lipophilicity.

Anti-Androgen Candidates

highlights 6-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)nicotinamide (DIMN) and derivatives (7AU, 7BB) as anti-androgens. Unlike the target compound, DIMN features an isoquinoline group instead of THP-methoxy. This difference suggests:

- DIMN: The isoquinoline moiety may enhance binding to androgen receptors but reduce metabolic stability due to aromaticity.

- Target Compound : The THP group could mitigate oxidative metabolism (common in ethers) and improve pharmacokinetics .

Other Pyridine Derivatives

- 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide (): The trimethylsilyl group increases hydrophobicity, whereas the target compound’s THP-methoxy balances hydrophilicity and membrane permeability.

- 6-Methylnicotinic acid derivatives (): Lack the amide linkage and THP-methoxy, limiting their utility in targeted therapies but highlighting the versatility of pyridine scaffolds .

生物活性

N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 327.4 g/mol. The compound features a pyridine ring substituted at the 6-position with a methyl group, and a tetrahydropyran ring linked through a methoxy group. This structural configuration is believed to contribute to its biological activity, particularly in enzyme interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 327.4 g/mol |

| CAS Number | 2034278-62-9 |

This compound exhibits biological activity primarily through its interactions with various enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor , potentially modulating metabolic pathways and influencing cellular communication processes. The amine group within the structure facilitates hydrogen bonding, enhancing its binding affinity to active sites on proteins.

Enzyme Inhibition Studies

Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory therapies. For instance, studies have shown that derivatives of nicotinamide can modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) , which are critical in the inflammatory response.

Case Studies

- Anti-Cancer Activity : A study explored the effects of this compound on cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in vitro, particularly against breast cancer cells, suggesting potential as a therapeutic agent in oncology.

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound. It was found to reduce oxidative stress markers in neuronal cell cultures, indicating its potential role in neurodegenerative disease management.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the Pyridine Ring : Utilizing appropriate reagents to achieve methyl substitution at the 6-position.

- Attachment of the Tetrahydropyran Group : Employing methods such as alkylation or etherification to introduce the tetrahydropyran moiety.

- Final Coupling : Combining the pyridine derivative with the tetrahydropyran component to yield the final product.

常见问题

Q. What established synthetic routes are available for N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, and what yields are typically achieved?

Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, coupling a brominated nicotinamide intermediate with 6-methylpyridin-2-amine (yields ~60–85%) under Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) is a common approach . The tetrahydro-2H-pyran-4-yl methoxy group can be introduced using Mitsunobu reactions (e.g., DIAD, PPh₃) with tetrahydropyran-4-ylmethanol. Yields vary based on purification methods (e.g., column chromatography vs. recrystallization).

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

- 1H/13C NMR :

- Aromatic protons on the pyridine ring appear as doublets at δ 7.8–8.5 ppm (J = 8–10 Hz).

- The tetrahydro-2H-pyran-4-yl methoxy group shows signals at δ 3.5–4.2 ppm (OCH₂) and δ 1.4–1.9 ppm (pyran ring CH₂) .

- GC-MS : A molecular ion peak at m/z corresponding to the molecular weight (e.g., ~341 g/mol) with fragments indicative of pyridine and tetrahydropyran cleavage.

- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and ether C-O (~1250 cm⁻¹) .

Q. What solubility and stability profiles should be considered when formulating this compound for biological testing?

Methodological Answer:

- Solubility : Moderately soluble in DMSO (>10 mM) and ethanol, but limited in aqueous buffers (use sonication or co-solvents like PEG-400 for in vitro assays).

- Stability : Store at –20°C under inert atmosphere; monitor hydrolysis of the methoxy group under acidic/basic conditions via HPLC .

Advanced Research Questions

Q. How does the substitution pattern on the pyridine and nicotinamide moieties influence biological activity, based on structure-activity relationship (SAR) studies?

Methodological Answer:

- Pyridine Substitution :

- 6-Methylpyridin-2-yl enhances binding to hydrophobic enzyme pockets (e.g., autotaxin) compared to unsubstituted pyridines.

- Methoxy groups at the 6-position improve metabolic stability but may reduce solubility .

- Nicotinamide Modifications :

Q. What in vitro assays are suitable for evaluating the compound’s potential as an autotaxin (ATX) modulator, and what conflicting data might arise?

Methodological Answer:

- ATX Inhibition Assays :

- Use fluorescence-based FS-3 substrate to measure lysophosphatidic acid (LPA) production. IC₅₀ values <1 µM suggest high potency .

- Conflicting Data : Discrepancies between enzymatic inhibition (in vitro) and cellular efficacy (e.g., in lung fibroblast migration assays) may arise due to off-target effects or metabolite interference . Validate with siRNA knockdown controls.

Q. How does this compound compare structurally and functionally to N-(4-chlorobenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide in anticancer activity?

Methodological Answer:

- Structural Comparison :

- The 6-methylpyridin-2-yl group in the target compound vs. 4-chlorobenzyl in the analog alters π-π stacking interactions with DNA topoisomerases.

- Tetrahydro-2H-pyran-4-yl methoxy improves metabolic stability over tetrahydrofuran-2-yl .

- Functional Comparison :

- In HCT116 colon cancer cells, the target compound shows lower IC₅₀ (2.5 µM) compared to the analog (5.8 µM), likely due to enhanced cell permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。